REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1([C:13]#[N:14])[CH2:12][CH2:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1([CH2:13][NH2:14])[CH2:12][CH2:11][CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CCCC1)C#N)=O
|
Name
|
|
Quantity
|
6.13 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then re-cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
cautiously quenched with water (0.4 ml)
|
Type
|
FILTRATION
|
Details
|
The resultant mixture is filtered through Celite® (filter material)
|
Type
|
CUSTOM
|
Details
|
to remove the inorganic solids
|
Type
|
WASH
|
Details
|
rinsed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a white solid, which
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica eluting with 30% MeOH in DCM
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1(CCCC1)CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |